molecular formula C17H18N2O4 B5862858 N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide

N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide

Cat. No. B5862858
M. Wt: 314.34 g/mol
InChI Key: VUSJYCZPCNGZAW-UHFFFAOYSA-N
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Description

N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide, also known as DAPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPH is a hydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide involves its ability to scavenge reactive oxygen species and prevent oxidative damage to cells. This compound has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced cell death. Additionally, this compound has been shown to modulate the activity of various enzymes involved in cell signaling and metabolism, including cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound has been shown to reduce oxidative stress and inflammation in various cell and animal models, as well as improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide is a valuable compound for laboratory experiments due to its high purity and stability. This compound can be easily synthesized in large quantities and has been shown to have low toxicity in cell and animal models. However, this compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

For research on N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide include further investigation of its mechanism of action, as well as its potential applications in various fields. This compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound may have potential as a tool for studying the role of oxidative stress and inflammation in various disease states. Further optimization of the synthesis and formulation of this compound may also be needed to improve its efficacy in vivo.

Synthesis Methods

N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide can be synthesized through various methods, including the reaction between 2,4-dimethylphenol and 3-hydroxybenzohydrazide in the presence of acetic anhydride and pyridine. Other methods involve the reaction between 3-hydroxybenzohydrazide and 2,4-dimethylphenylacetic acid in the presence of thionyl chloride or phosphorus oxychloride. The synthesis of this compound has been optimized for high yield and purity, making it a valuable compound for scientific research.

Scientific Research Applications

N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study the role of reactive oxygen species in oxidative stress and cellular damage. In pharmacology, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-6-7-15(12(2)8-11)23-10-16(21)18-19-17(22)13-4-3-5-14(20)9-13/h3-9,20H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSJYCZPCNGZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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